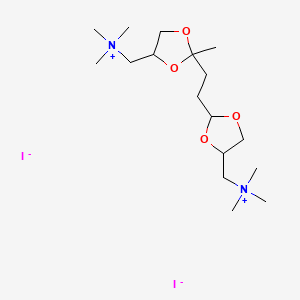
Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide is a complex organic compound with a unique structure. It is characterized by the presence of multiple dioxolane rings and trimethylammonium groups, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of this compound involves multiple steps, typically starting with the formation of the dioxolane rings. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, potentially leading to the formation of simpler molecules.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
Aplicaciones Científicas De Investigación
Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on different biological systems.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound can be used in industrial processes, particularly those involving complex organic synthesis.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The trimethylammonium groups may play a role in its binding to certain receptors or enzymes, leading to various biological effects. The pathways involved in its action can be complex and may require further research to fully understand.
Comparación Con Compuestos Similares
Compared to other similar compounds, Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide stands out due to its unique structure and properties. Similar compounds may include other ammonium-based compounds with dioxolane rings, but the specific arrangement and functional groups in this compound give it distinct characteristics.
Propiedades
Número CAS |
41040-70-4 |
|---|---|
Fórmula molecular |
C17H36I2N2O4 |
Peso molecular |
586.3 g/mol |
Nombre IUPAC |
trimethyl-[[2-[2-[2-methyl-4-[(trimethylazaniumyl)methyl]-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolan-4-yl]methyl]azanium;diiodide |
InChI |
InChI=1S/C17H36N2O4.2HI/c1-17(21-13-15(23-17)11-19(5,6)7)9-8-16-20-12-14(22-16)10-18(2,3)4;;/h14-16H,8-13H2,1-7H3;2*1H/q+2;;/p-2 |
Clave InChI |
QKKGADPMFVIYIE-UHFFFAOYSA-L |
SMILES canónico |
CC1(OCC(O1)C[N+](C)(C)C)CCC2OCC(O2)C[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


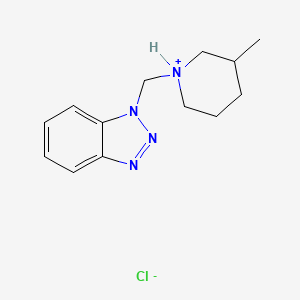
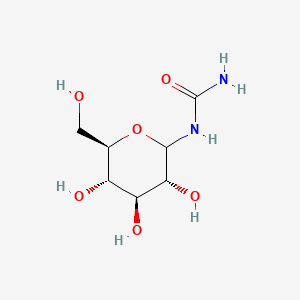
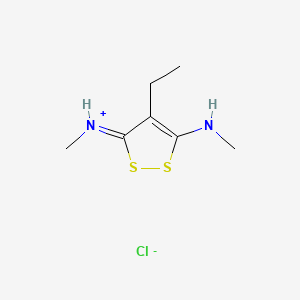
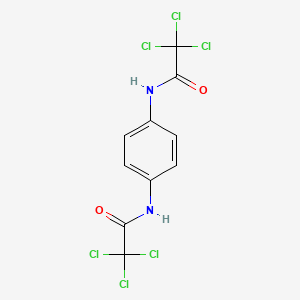
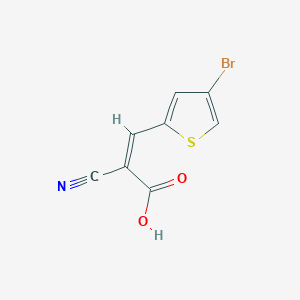

![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)
![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
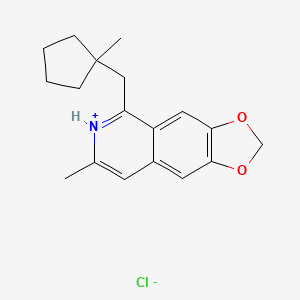
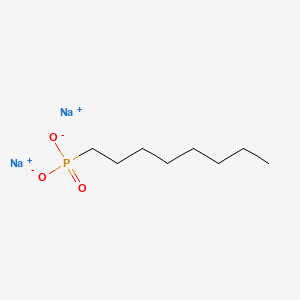
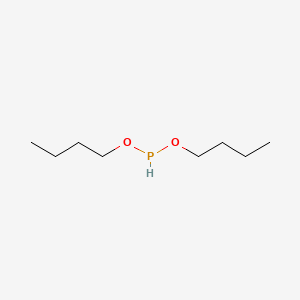

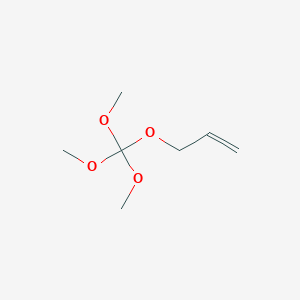
![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)
